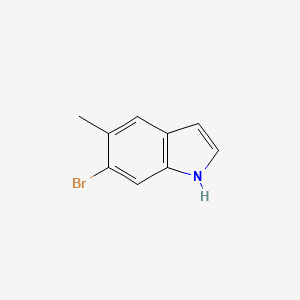

6-bromo-5-methyl-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-5-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPFAUCRIATHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444359 | |

| Record name | 6-bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248602-16-6 | |

| Record name | 6-Bromo-5-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=248602-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-5-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 5 Methyl 1h Indole

Regioselective Bromination Approaches for Indole (B1671886) Systems

Achieving regioselectivity is a primary challenge in the functionalization of the indole nucleus. The pyrrole (B145914) ring is inherently more reactive toward electrophiles than the benzene (B151609) ring, often leading to substitution at the C3 position. Therefore, strategies to direct bromination to the C6 position are of significant interest.

The direct bromination of 5-methylindole (B121678) is complicated by the high reactivity of the pyrrole moiety. To achieve selective bromination on the benzene ring, particularly at the C6 position, the pyrrole ring's reactivity must be attenuated. A common strategy involves the introduction of an electron-withdrawing group (EWG) at the C3 position, which deactivates the pyrrole ring towards electrophilic attack. This allows the directing effects of the nitrogen atom and the C5-methyl group to guide the incoming electrophile.

Research has shown that the bromination of methyl indole-3-carboxylate (B1236618) with bromine in acetic acid proceeds with high regioselectivity, yielding the 5,6-dibromoindole derivative. rsc.orgrsc.org This principle can be adapted for the synthesis of 6-bromo-5-methyl-1H-indole. A plausible synthetic route would begin with 5-methylindole. The C3 position would first be functionalized with an EWG, such as a carboxylate or formyl group. Subsequent bromination would then be directed to the C6 position. The final step would involve the removal of the C3-directing group to yield the target compound. The choice of N-protecting group on the indole ring can also influence the regioselectivity of bromination. acs.org

| Brominating Agent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Organic solvents (e.g., CCl₄, THF) | Can be tuned for radical or electrophilic pathways; often favors C3 or benzylic bromination on 3-methylindoles. | acs.org |

| Bromine (Br₂) | Acetic Acid | Highly regioselective for C5 and C6 on C3-carboxy-substituted indoles. | rsc.orgrsc.org |

| Bromine (Br₂) / CCl₄ | Carbon tetrachloride with N- and C-protected indole-3-acetate. | Achieves C6 regioselectivity by deactivating other positions. | researchgate.net |

| Electrochemical (nBu₄NBr) | Tetrahydrofuran (THF), graphite (B72142) electrode | Excellent regioselectivity for C3-bromoindole without chemical oxidants. | mdpi.com |

Modern synthetic chemistry emphasizes the development of environmentally benign processes, aligning with the principles of green chemistry. researchgate.net This includes using safer solvents, reducing waste, and avoiding hazardous reagents.

Several green approaches to indole halogenation have been developed:

Indole-Catalyzed Halogenation: An innovative method uses an indole-based organocatalyst to facilitate the electrophilic bromination of aromatics in environmentally friendly solvents like heptane. This protocol avoids the use of traditional, often hazardous, chlorinated solvents and can suppress oxidative side reactions. rsc.orgrsc.org

Electrochemical Methods: A sustainable protocol for the bromination of the indole C-H bond has been developed using an electrochemical umpolung of the bromide ion. This method obviates the need for transition metal catalysts and harsh chemical oxidants, employing inexpensive graphite rods as electrodes. mdpi.com

Aqueous Bromination: Some studies have explored bromination reactions in water, which is considered the most abundant and safest solvent. These methods often utilize phase-transfer catalysts to facilitate the reaction between the organic substrate and the brominating agent. researchgate.net

| Parameter | Traditional Halogenation | Green Halogenation Protocols |

|---|---|---|

| Solvents | Often chlorinated solvents (e.g., CCl₄, CHCl₃). | Water, heptane, or solvent-free electrochemical conditions. mdpi.comrsc.org |

| Reagents/Catalysts | Molecular halogens, strong acids. | N-haloamides, organocatalysts, electrochemical potential. mdpi.comrsc.org |

| Byproducts | Corrosive acids (e.g., HBr), organic waste. | Reduced hazardous byproducts (e.g., succinimide), or H₂ gas in electrochemistry. mdpi.com |

| Conditions | Can require harsh temperatures or highly acidic conditions. | Often milder reaction conditions. mdpi.comrsc.org |

Multi-Component and One-Pot Synthesis Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. tandfonline.comtandfonline.com While a specific MCR for this compound is not prominently documented, established MCRs for indole synthesis can be adapted by using appropriately substituted starting materials.

For instance, a three-component indole synthesis might involve the reaction of an aniline (B41778), an aldehyde, and an alkyne. To apply this to the target molecule, one could theoretically employ 4-bromo-3-methylaniline (B1294692) as the aniline component. The subsequent reaction and cyclization would build the indole ring with the desired substitution pattern already in place. Such strategies streamline the synthetic process, reducing the number of purification steps and minimizing waste. rug.nl

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including indoles. mdpi.com These methods offer mild reaction conditions, high functional group tolerance, and diverse pathways for C-C and C-N bond formation.

Palladium catalysts are widely used to facilitate the cyclization of precursors to form the indole ring. mdpi.com A common strategy involves the intramolecular cyclization of a suitably substituted aniline derivative. For example, a 2-alkynylaniline can undergo a palladium-catalyzed aminopalladation/methylation sequence to construct 3-methylindoles. nih.govsemanticscholar.org To synthesize this compound, one could start with a precursor like 2-alkynyl-4-bromo-5-methylaniline. The palladium catalyst would then mediate the ring-closing reaction to form the indole core. Another powerful method is the palladium-catalyzed reaction of 2-alkynylbromoarenes with ammonia (B1221849), which proceeds via a tandem cross-coupling and alkyne amination sequence to form the indole. rsc.org

Cross-coupling reactions are fundamental to modern organic synthesis and are extensively used in constructing the indole scaffold. researchgate.net Several named reactions are particularly relevant:

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. A two-step, one-pot synthesis of indoles often involves the Sonogashira coupling of a 2-haloaniline with an alkyne, followed by an intramolecular cyclization to form the indole ring. mdpi.com

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an organoboron compound and an organohalide. It can be employed to construct complex biaryl systems or to build side chains on a pre-formed indole ring. nih.gov

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. Variations of the Heck reaction can be used to construct the indole nucleus via intramolecular cyclization of precursors like N-Ts-2-alkenylanilines. organic-chemistry.org

By selecting starting materials with the bromine and methyl groups in the correct positions (e.g., 2-iodo-4-bromo-5-methylaniline), these powerful palladium-catalyzed cross-coupling reactions can be strategically employed to construct the this compound core with high precision.

| Reaction Name | Key Reactants | Bond Formed | General Applicability | Reference |

|---|---|---|---|---|

| Sonogashira Coupling/Cyclization | o-Haloaniline, Terminal Alkyne | C(sp²)-C(sp), C-N | Versatile for synthesizing 2- and 2,3-substituted indoles. | mdpi.com |

| Heck Cyclization | o-Alkenylaniline | C-C, C-N | Effective for creating the pyrrole ring from an alkene precursor. | organic-chemistry.org |

| Buchwald-Hartwig Amination | o-Dihaloarene, Amine | C-N | Can be used to form the N-C bond in the pyrrole ring. | researchgate.net |

| Suzuki Coupling | o-Haloaniline, Boronic Acid | C-C | Used to build complexity before cyclization or functionalize the indole ring. | nih.gov |

Transition-Metal-Free Synthetic Protocols

The development of synthetic methods that avoid transition metals is a significant goal in green chemistry, aiming to reduce cost, toxicity, and catalyst-related impurities in the final products. For halogenated compounds like this compound, these methods are particularly advantageous as they can prevent common side reactions such as dehalogenation that occur with certain metal catalysts.

A novel protocol for the synthesis of N-substituted indoles has been developed that relies on an electron-catalyzed intramolecular C-N bond formation. nih.gov This method operates under transition-metal-free conditions, typically employing a potassium tert-butoxide (t-BuOK) and dimethylformamide (DMF) system without the need for special initiators. nih.gov The reaction demonstrates high tolerance for various functional groups and is especially effective for producing halogenated indoles that are often difficult to synthesize in pure form using metal-based catalysis. nih.gov

The key step is a C-N bond formation that proceeds efficiently, providing indole yields that are comparable or superior to those achieved with traditional transition-metal-catalyzed reactions. nih.gov This approach is particularly attractive for substrates where transition metals could catalyze unwanted side reactions, such as debromination.

Table 1: Representative Conditions for Electron-Catalyzed Indole Synthesis

| Parameter | Condition | Purpose |

| Base | t-BuOK | Promotes the key C-N bond formation. |

| Solvent | DMF | Reaction medium. |

| Catalyst | None (Transition-Metal-Free) | Avoids metal-related side reactions and impurities. |

| Advantage | High functional group tolerance | Particularly suitable for halogenated precursors. nih.gov |

Classical Indole Synthesis Adaptations for Halogenated Analogues

Classical methods for indole synthesis remain highly relevant due to their reliability and the wide availability of starting materials. However, their application to specifically substituted analogues like this compound requires careful adaptation of reaction conditions and precursor selection.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for preparing indoles from an arylhydrazine and a suitable aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The synthesis of this compound via this method would begin with the preparation of (4-bromo-3-methylphenyl)hydrazine. This precursor is then condensed with a carbonyl compound to form the corresponding phenylhydrazone intermediate.

The critical step is the acid-catalyzed cyclization of this hydrazone. The reaction involves protonation, isomerization to an enamine tautomer, a wikipedia.orgwikipedia.org-sigmatropic rearrangement, and subsequent loss of ammonia to form the aromatic indole ring. wikipedia.orgnih.gov The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.orgnih.gov The nature and concentration of the acid can influence the reaction's efficiency and the potential for side reactions, particularly with substituted and potentially sensitive substrates. sharif.edu

Table 2: Fischer Indole Synthesis Approach for this compound

| Reactant 1 | Reactant 2 (Example) | Intermediate | Catalyst Examples | Product |

| (4-bromo-3-methylphenyl)hydrazine | Pyruvic acid | (4-bromo-3-methylphenyl)hydrazone of pyruvic acid | ZnCl₂, PPA, H₂SO₄, BF₃ wikipedia.orgnih.gov | This compound-2-carboxylic acid |

Note: The initial product can be subsequently decarboxylated to yield the target compound.

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, is a powerful method for creating 5-hydroxyindole (B134679) derivatives. wikipedia.org The reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org

Adapting the Nenitzescu synthesis for this compound presents significant theoretical challenges. A direct synthesis is not feasible because the fundamental mechanism of the reaction leads to the formation of a 5-hydroxyindole. wikipedia.orgsynarchive.com To approach the target's substitution pattern, one might hypothetically start with 2-bromo-3-methyl-1,4-benzoquinone and ethyl 3-aminobut-2-enoate.

However, this reaction would not yield this compound. Instead, the expected product would be ethyl 5-hydroxy-6-bromo-4-methyl-1H-indole-2-carboxylate. Transforming this molecule into the desired final product would require a multi-step sequence, including the removal of the hydroxyl group at the C5 position and the ester group at the C2 position. These additional steps make the Nenitzescu reaction an indirect and inefficient route for the synthesis of non-hydroxylated indoles like this compound.

Table 3: Analysis of Nenitzescu Synthesis for the Target Compound

| Hypothetical Precursors | Expected Nenitzescu Product | Desired Target Compound | Key Differences |

| 2-bromo-3-methyl-1,4-benzoquinone + Ethyl 3-aminobut-2-enoate | Ethyl 5-hydroxy-6-bromo-4-methyl-1H-indole-2-carboxylate | This compound | Presence of C5-hydroxyl group; Presence of C2-ester group; Different methyl position (C4 vs. C5) |

Derivatization Strategies and Advanced Functionalization Chemistry of 6 Bromo 5 Methyl 1h Indole

C-H Activation and Direct Functionalization Approaches

Direct C-H activation has emerged as a powerful and atom-economical tool in organic synthesis, circumventing the need for pre-functionalized starting materials. For the indole (B1671886) ring system, while the C2 and C3 positions have been extensively studied, functionalization of the C-H bonds on the benzene (B151609) portion (C4, C5, C6, and C7) is more challenging due to their similar reactivity. nih.gov Achieving regioselectivity in these transformations often requires the use of directing groups or specialized catalytic systems. nih.gov

For 6-bromo-5-methyl-1H-indole, the positions available for direct C-H functionalization are C2, C3, C4, and C7. Palladium-catalyzed C-H activation, in particular, offers a viable route for direct arylation, alkenylation, or alkylation. nih.govoup.com These reactions typically proceed via a concerted metalation-deprotonation mechanism or through the formation of a palladacycle intermediate, often directed by a coordinating group attached to the indole nitrogen. rsc.org Given the substitution pattern of this compound, C4 and C7 are the primary targets for such functionalization on the carbocyclic ring. The electronic properties and steric hindrance caused by the existing methyl and bromo groups would influence the regioselectivity of these reactions. nih.gov

| Position | Reaction Type | Catalyst/Reagents | Potential Product |

| C4/C7 | Direct Arylation | Pd(OAc)₂, Pivalic Acid, Ar-I | 4/7-Aryl-6-bromo-5-methyl-1H-indole |

| C2 | Direct Alkenylation | [Rh(cod)Cl]₂, Ligand, Alkene | 2-Alkenyl-6-bromo-5-methyl-1H-indole |

| C7 | Direct Acylation | AlCl₃, Acyl Chloride | 7-Acyl-6-bromo-5-methyl-1H-indole |

This table presents potential C-H activation reactions for this compound based on established methodologies for related indole systems.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the C6 position serves as an excellent handle for a wide variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for constructing biaryl and heteroaryl linkages. nih.govlibretexts.org This palladium-catalyzed reaction couples an organohalide with an organoboron species, typically a boronic acid or ester. nih.gov For this compound, the C-Br bond at the C6 position is well-suited for this transformation. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.govrsc.org This allows for the introduction of diverse aryl and heteroaryl substituents at the C6 position, significantly expanding the chemical space accessible from this starting material. nih.govlmaleidykla.lt

| Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol (B145695) | 6-Phenyl-5-methyl-1H-indole | Good to Excellent | lmaleidykla.lt |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 6-(4-Methoxyphenyl)-5-methyl-1H-indole | Good | nih.gov |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 5-Methyl-6-(thiophen-2-yl)-1H-indole | Good | nih.gov |

| N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 6-(N-Boc-pyrrol-2-yl)-5-methyl-1H-indole | Good | nih.gov |

This table illustrates typical conditions for Suzuki-Miyaura coupling reactions based on studies with similar bromo-indole and bromo-indazole substrates.

Beyond the Suzuki-Miyaura reaction, the bromo-substituent enables a variety of other powerful palladium-catalyzed transformations.

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted styrenes or other vinylated indoles. This reaction is highly valuable for introducing alkenyl moieties, which can serve as handles for further synthetic manipulations. rsc.org

The Sonogashira coupling provides a direct route to form a C(sp²)-C(sp) bond by reacting the bromo-indole with a terminal alkyne. mdpi.comresearchgate.net This reaction, typically co-catalyzed by palladium and copper, is instrumental in synthesizing arylalkynes, which are important precursors in organic synthesis and materials science. researchgate.net

Other important cross-coupling reactions include:

Stille Coupling: Utilizes organotin reagents.

Negishi Coupling: Employs organozinc reagents and is known for its high reactivity and functional group tolerance. orgsyn.org

Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by coupling the bromo-indole with amines, amides, or carbamates.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Alkenylated Indole |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Alkynylated Indole |

| Negishi Coupling | Organozinc Halide (e.g., PhZnCl) | Pd(PPh₃)₄ | Arylated Indole |

| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, Ligand (e.g., Xantphos) | Aminated Indole |

This table summarizes various palladium-catalyzed cross-coupling reactions applicable to this compound.

Nucleophilic Substitution Reactions Involving the Bromo- Moiety

Direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is generally challenging. The SNAr mechanism requires the aromatic ring to be activated by potent electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The indole ring system is inherently electron-rich, which disfavors this reaction pathway. testbook.com The presence of the electron-donating 5-methyl group further deactivates the ring towards nucleophilic attack.

Therefore, direct displacement of the bromine by nucleophiles such as alkoxides, thiolates, or amines under classical SNAr conditions is not typically feasible. As mentioned in the previous section, the formation of carbon-heteroatom bonds at the C6 position is almost exclusively achieved through transition-metal-catalyzed methods like the Buchwald-Hartwig amination or related C-O and C-S coupling reactions, which proceed through a different mechanistic cycle involving oxidative addition and reductive elimination. nih.gov

Electrophilic Aromatic Substitution Reactions on the Indole Nucleus

The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The reaction overwhelmingly occurs at the C3 position of the pyrrole (B145914) ring, as this leads to the most stable cationic intermediate (arenium ion) where the positive charge can be delocalized over the aromatic system without disrupting the benzene ring's aromaticity. youtube.com

The reactivity of this compound in EAS reactions is influenced by its substituents. The 5-methyl group is an activating group, donating electron density to the ring and making it more nucleophilic. masterorganicchemistry.com Conversely, the 6-bromo group is a deactivating group due to its inductive electron-withdrawing effect, although it acts as an ortho-, para-director via resonance. masterorganicchemistry.com However, the inherent high reactivity and directing effect of the indole's nitrogen atom ensures that electrophilic attack will still preferentially and rapidly occur at C3. Common EAS reactions include:

Vilsmeier-Haack Reaction: Introduces a formyl group at C3 using phosphoryl chloride and dimethylformamide.

Mannich Reaction: Installs an aminomethyl group at C3 with formaldehyde (B43269) and a secondary amine.

Friedel-Crafts Acylation: Adds an acyl group at C3 using an acyl chloride and a Lewis acid catalyst.

Halogenation: Introduces a halogen (Cl, Br, I) at C3 using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

Nitration: Adds a nitro group, typically at C3, using mild nitrating agents.

Cyanation: Direct cyanation at the C3 position can be achieved using electrophilic cyanating reagents. acs.org

| Reaction | Electrophile/Reagents | Expected Major Product |

| Vilsmeier-Haack | POCl₃, DMF | This compound-3-carbaldehyde |

| Mannich | CH₂O, Dimethylamine, AcOH | 6-Bromo-N,N,5-trimethyl-1H-indole-3-methanamine |

| Friedel-Crafts Acylation | Acetyl chloride, SnCl₄ | 1-(6-Bromo-5-methyl-1H-indol-3-yl)ethan-1-one |

| Bromination | N-Bromosuccinimide (NBS) | 3,6-Dibromo-5-methyl-1H-indole |

| Cyanation | N-Cyanosuccinimide (NCS), BF₃·OEt₂ | This compound-3-carbonitrile |

This table outlines common electrophilic aromatic substitution reactions on the this compound nucleus, with the expected regioselectivity at the C3 position.

N-Functionalization and Nitrogen Atom Derivatization

The nitrogen atom of the indole ring is nucleophilic and can be readily functionalized. The N-H proton is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the indolide anion. chemicalbook.com This anion is a potent nucleophile that can react with a variety of electrophiles to afford N-substituted indoles. chemicalbook.com

This N-derivatization is often a crucial first step in a synthetic sequence, as the installation of a protecting group on the nitrogen can prevent unwanted side reactions and can also be used to direct subsequent C-H activation reactions. nih.gov

Common N-functionalization reactions include:

N-Alkylation: Reaction with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) to introduce alkyl groups. chemicalbook.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylindoles.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to yield N-sulfonylindoles, which are often used as protecting groups.

N-Arylation: Achieved via copper- or palladium-catalyzed cross-coupling reactions with aryl halides.

| Reaction Type | Reagents | Product |

| N-Methylation | 1. NaH; 2. CH₃I | 6-Bromo-1,5-dimethyl-1H-indole |

| N-Benzylation | 1. K₂CO₃; 2. BnBr | 1-Benzyl-6-bromo-5-methyl-1H-indole |

| N-Acetylation | Acetic anhydride, Pyridine | 1-Acetyl-6-bromo-5-methyl-1H-indole |

| N-Tosylation | 1. NaH; 2. Tosyl chloride (TsCl) | 6-Bromo-5-methyl-1-tosyl-1H-indole |

This table provides examples of N-functionalization reactions for this compound.

Stereoselective and Enantioselective Derivatization Strategies

While direct enantioselective derivatization of this compound has not been extensively documented in dedicated studies, the wealth of methodologies developed for the broader class of substituted indoles provides a clear roadmap for its potential stereocontrolled functionalization. These strategies primarily target the nucleophilic C3 position, the N-H bond, and, more recently, the C-H bonds of the indole core through advanced catalytic methods.

The primary challenge in the stereoselective functionalization of indoles is controlling the facial selectivity of the attack on the planar indole ring or its intermediates. This is typically achieved using chiral catalysts, which can be either metal-based or purely organic.

Catalytic Asymmetric Friedel-Crafts Alkylation: The Friedel-Crafts alkylation at the C3 position is one of the most fundamental reactions of indoles. Asymmetric catalysis of this reaction provides a direct route to chiral 3-substituted indolyl compounds. nih.gov For this compound, this would involve the reaction with various electrophiles in the presence of a chiral Lewis acid or a chiral Brønsted acid. For instance, reactions with α,β-unsaturated ketones are challenging due to the similar steric environment around the carbonyl group, but significant progress has been made. nih.gov Chiral spiro-phosphoric acids have been shown to catalyze the conjugate addition of indoles to enones, affording products with high enantiomeric excess (ee). nih.gov

Transition Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful, atom-economical tool for indole derivatization. Rhodium(II) catalysts, in particular, have been successfully employed for the enantioselective functionalization of the C3-H bond. nih.gov These reactions typically involve the reaction of the indole with an α-alkyl-α-diazoester in the presence of a chiral rhodium complex, such as Rh₂(S-NTTL)₄. This methodology yields α-alkyl-α-indolylacetates with high yields and enantioselectivities across a range of indole substrates, including those with bromo and methoxy (B1213986) functionalities. nih.gov While not specifically demonstrated on the 6-bromo-5-methyl substrate, the tolerance for halogenated indoles suggests its applicability.

Similarly, copper complexes with chiral bipyridine ligands have been developed for the enantioselective C-H functionalization of indoles with diazo compounds, achieving up to 95% ee. rsc.org

Enantioconvergent Synthesis with Enamides: A novel strategy involves the reaction of indoles with racemic α-hydroxy enamides, catalyzed by a chiral Brønsted acid. This enantioconvergent synthesis allows for the functionalization of the enamide at the β-carbon center. The method has been successfully applied to halogenated indoles, such as 5-bromoindole (B119039) and 6-chloroindole, furnishing β-indolyl enamides in good yields and with excellent regio- and enantioselectivity (up to 99:1 e.r.). nih.gov This demonstrates the potential for applying such a strategy to this compound.

The following table summarizes representative results for enantioselective derivatizations on indole scaffolds structurally related to this compound, illustrating the potential of these methods.

| Indole Substrate | Reaction Type | Catalyst/Reagent | Product Type | Yield (%) | Enantioselectivity (ee or e.r.) | Reference |

|---|---|---|---|---|---|---|

| Various Indoles | C3 C-H Functionalization | Rh₂(S-NTTL)₄ / α-alkyl-α-diazoester | α-Alkyl-α-indolylacetate | 82-96 | 79-99% ee | nih.gov |

| 5-Bromoindole | β-Carbon Functionalization | Chiral Brønsted Acid / (±)-α-hydroxy enamide | β-Indolyl enamide | 83 | 92:8 e.r. | nih.gov |

| 6-Chloroindole | β-Carbon Functionalization | Chiral Brønsted Acid / (±)-α-hydroxy enamide | β-Indolyl enamide | 75 | 99:1 e.r. | nih.gov |

| Various Indoles | C3 C-H Functionalization | Cu(I) / Chiral Bipyridine Ligand / Diazo Compound | 3-Substituted Indole | Up to 91 | Up to 95% ee | rsc.org |

Synthesis of Indole-Fused Heterocyclic Systems from this compound

The 6-bromo substituent on the indole ring is a key functional group for the construction of fused heterocyclic systems. It serves as a versatile handle for a variety of cross-coupling reactions, most notably those catalyzed by palladium, which can be integrated into domino sequences to build complex polycyclic structures.

Palladium-Catalyzed Annulation Strategies: The Larock indole synthesis, a powerful method for forming the indole core, can be adapted for intramolecular applications to build fused rings. mdpi.com A more direct approach starting from this compound would involve functionalization at either the N1 or C7 position with a group containing a reactive moiety (like an alkyne or alkene), followed by an intramolecular Heck or Sonogashira coupling. Palladium-catalyzed reactions are particularly effective for creating fused five-, six-, and even larger membered rings onto the indole scaffold. mdpi.comtaylorfrancis.com

For example, a common strategy involves the N-alkylation or N-arylation of the bromoindole with a substrate containing an unsaturated bond. Subsequent intramolecular C-H activation or coupling with the bromine atom can lead to the formation of a new ring fused across the N1 and C7 positions or C6 and C7 positions.

Synthesis of Fused Six-, Seven-, and Eight-Membered Rings: Research has demonstrated the synthesis of various fused N,O-heterocycles through rhodium-catalyzed C-H acetoxylation followed by annulation. researchgate.net While this specific methodology targets the C7 position, the principle of functionalizing the benzene ring of the indole and subsequent cyclization is broadly applicable. Palladium-catalyzed multicomponent cascade reactions have also been employed to synthesize N-fused polycyclic indoles. researchgate.net

A general and powerful approach involves the initial functionalization of this compound at the C3 position, followed by cyclization. For instance, a Friedel-Crafts acylation can introduce a side chain that, after modification, can undergo intramolecular cyclization. A patent describes the synthesis of a 6-bromoindole (B116670) derivative functionalized at C3 with an ethylamine (B1201723) side chain, which serves as a precursor for more complex structures. google.com

Radical Cyclizations: Radical cyclization reactions offer another avenue for constructing fused rings. These reactions can be initiated from a functional group introduced onto the indole nucleus. For instance, an allyl group at the N1 position of a bromo-substituted indolinone has been shown to undergo radical cyclization to afford six-membered ring products. rsc.org This highlights the potential for using radical-based strategies with appropriately functionalized this compound derivatives.

The following table provides examples of synthetic strategies for indole-fused heterocycles using bromo-substituted indoles as precursors, showcasing the potential routes applicable to this compound.

| Starting Material | Reaction Type | Catalyst/Conditions | Fused System Formed | Key Features | Reference |

|---|---|---|---|---|---|

| Alkene-tethered Carbamoyl Chlorides | Pd-catalyzed Domino Reaction | Pd(OAc)₂ | researchgate.netmdpi.com-Fused Oxindoles | Intramolecular C-H activation followed by cyclization. | rsc.org |

| o-Iodoacrylamides and Alkynes | Pd-catalyzed Domino Reaction | Pd₂(dba)₃ / P(2-CF₃-C₆H₄)₃ | 3,4-Fused Tricyclic Indolones | Intramolecular carbopalladation/ortho C-H activation sequence. | mdpi.com |

| N-Allyl-7-bromo-hexahydroindol-2-one | Radical Cyclization | Bu₃SnH, AIBN | Fused Six-membered Ring | Proceeds via a 6-endo-trig ring closure. | rsc.org |

| 6-Bromoindole | Multi-step sequence | 1. Friedel-Crafts 2. Amidation 3. Reduction | C3-Functionalized Indole Precursor | Builds a side chain for further cyclization. | google.com |

Mechanistic Investigations of Chemical Transformations Involving 6 Bromo 5 Methyl 1h Indole

Elucidation of Reaction Pathways and Transition States

The reactivity of the indole (B1671886) ring is predominantly governed by its π-excessive nature, making it highly susceptible to electrophilic attack. The preferred site for electrophilic substitution on an unsubstituted indole is the C3 position of the pyrrole (B145914) ring. This regioselectivity is attributed to the superior stabilization of the cationic intermediate (indoleninium ion or sigma complex) formed upon attack at C3, where the positive charge can be effectively delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

Attack at the C2 position leads to an intermediate where charge delocalization onto nitrogen forces the formation of a less stable ortho-quinodimethane-like structure on the benzene ring. For 6-bromo-5-methyl-1H-indole, the reaction pathway for electrophilic substitution is modulated by the electronic effects of the substituents. The C5-methyl group is electron-donating through hyperconjugation and inductive effects, enhancing the electron density of the entire indole system and activating it towards electrophilic attack. Conversely, the C6-bromo group is deactivating due to its inductive electron withdrawal but directs incoming electrophiles to the ortho (C7) and para (C4) positions via resonance.

The interplay of these factors suggests a complex landscape of reactivity:

C3 Position: Remains the most nucleophilic site due to the inherent electronics of the pyrrole ring, likely favored for most electrophilic additions.

C7 Position: Activated by the C5-methyl group and ortho to the directing bromo group, making it a plausible site for functionalization, particularly in metal-catalyzed C-H activation reactions.

C4 Position: Activated by the C5-methyl group and para to the directing bromo group.

C2 Position: Generally less reactive than C3 but can be targeted under specific conditions or with bulky substituents at the N1 and C3 positions.

Computational studies, such as Density Functional Theory (DFT) calculations on similar systems, provide insight into the transition states of these pathways. For instance, in rhodium-catalyzed C-H insertion reactions involving indole derivatives, a stepwise mechanism is often supported, where the initial hydride transfer to the metal-carbene center forms a carbocation intermediate. acs.org The stability of this intermediate, and thus the energy of the transition state, dictates the regioselectivity. For this compound, the relative energies of transition states for attack at different positions would determine the final product distribution.

| Position of Attack | Influencing Factors | Plausible Intermediate Stability | Expected Reactivity |

| C3 | Inherent high nucleophilicity of the indole pyrrole ring. | High (charge stabilized by nitrogen). | Highest for electrophilic substitution. |

| C7 | Ortho to C6-Br (directing effect); Meta to C5-Me (activating). | Moderate; can be favored in directed C-H functionalization. | High under specific catalytic conditions. |

| C4 | Para to C6-Br (directing effect); Ortho to C5-Me (activating). | Moderate. | Moderate for electrophilic substitution. |

| C2 | Lower inherent nucleophilicity compared to C3. | Lower than C3 attack. | Low, unless C3 is blocked. |

Role of Reactive Intermediates in Functionalization Processes

Reactive intermediates are transient, high-energy species that are formed during a reaction and quickly convert to a more stable molecule. lumenlearning.com Their formation and stability are critical in dictating the course of a chemical transformation.

In the context of this compound, several key reactive intermediates are plausible:

Indoleninium Ion (Sigma Complex): This is the quintessential intermediate in electrophilic aromatic substitution on the indole ring. bhu.ac.in When an electrophile (E⁺) attacks the C3 position, a resonance-stabilized indoleninium cation is formed. The stability of this intermediate is the primary reason for the C3 selectivity. Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the 3-substituted product.

Alkylideneindolenine Intermediate: In reactions with aldehydes or ketones, particularly under acidic conditions, the initial C3-adduct (an indolylcarbinol) can be protonated and lose water to form a highly electrophilic alkylideneindolenine (or azafulvene) intermediate. mdpi.comnih.gov This species can then be attacked by a second nucleophile, including another indole molecule, leading to products like bis(indolyl)methanes.

Iminium Ions: In the Mannich reaction, the reaction of formaldehyde (B43269) and a secondary amine (like dimethylamine) generates an electrophilic dimethylaminomethyl cation, commonly known as the Eschenmoser salt precursor. pharmaguideline.com This iminium ion is the active electrophile that attacks the nucleophilic C3 position of the indole ring to form the Mannich base, a versatile synthetic intermediate.

While halonium ions are common intermediates in the electrophilic addition of halogens to alkenes, their formation from aryl halides like this compound is not a typical reaction pathway. The C-Br bond is generally less reactive towards forming a bridged bromonium ion; instead, the bromine atom primarily influences the ring's electronics and serves as a handle for metal-catalyzed cross-coupling reactions.

Detailed Catalytic Cycles in Metal-Mediated Reactions

The bromine atom at the C6 position of this compound is a prime functional handle for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at this position. organicreactions.orgmdpi.com

A representative catalytic cycle for a Suzuki-Miyaura cross-coupling of this compound with an organoboron reagent (R-B(OR)₂) is detailed below:

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, typically generated in situ from a Pd(II) precatalyst. This active catalyst undergoes oxidative addition to the C6-Br bond of the indole, forming a square planar Pd(II) intermediate.

Transmetalation: A base activates the organoboron reagent, forming a boronate complex. This complex then undergoes transmetalation with the Pd(II) intermediate, where the organic group (R) is transferred from boron to palladium, displacing the bromide ion.

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming a new C-C bond between the indole C6 position and the R group. This step regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.

This fundamental cycle is central to numerous other cross-coupling reactions, such as the Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) reactions, allowing for extensive derivatization at the C6 position. mdpi.comnih.gov

Furthermore, modern methods allow for the direct C-H functionalization of the indole core, often guided by a directing group on the N1 nitrogen. acs.orgrsc.org For this compound, a directing group could steer a metal catalyst (e.g., Pd, Rh, Ru) to selectively activate a C-H bond at the C7 or C2 position, leading to arylation, alkylation, or acylation through a distinct catalytic cycle typically involving concerted metalation-deprotonation or related C-H activation steps. acs.org

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Key Mechanistic Step |

| Suzuki Coupling | Pd(0) catalyst, Base, Arylboronic acid | C6 (at C-Br) | Transmetalation |

| Heck Coupling | Pd(0) catalyst, Base, Alkene | C6 (at C-Br) | Migratory Insertion |

| Sonogashira Coupling | Pd(0)/Cu(I) catalyst, Base, Alkyne | C6 (at C-Br) | Transmetalation |

| C-H Arylation | Pd(II) catalyst, Directing Group, Aryl halide | C7 or C2 | Concerted Metalation-Deprotonation |

Exploration of Single-Electron Transfer (SET) Mechanisms

Beyond the traditional two-electron (polar) reaction pathways, transformations involving single-electron transfer (SET) have emerged as a powerful strategy in organic synthesis. acs.org Indoles, being electron-rich aromatic systems, are excellent candidates for participating in SET processes, where they can act as single-electron donors. acs.org

In a typical SET mechanism involving an indole, an electron is transferred from the indole's highest occupied molecular orbital (HOMO) to a suitable acceptor. This acceptor could be a photoexcited catalyst, a chemical oxidant, or another reaction partner, resulting in the formation of an indole radical cation . acs.orgrsc.org This highly reactive intermediate can then engage in a variety of transformations not accessible through polar pathways.

Visible-light photoredox catalysis is a common method to initiate such reactions. A photocatalyst (PC) absorbs light and enters an excited state (PC*), which can then be reductive or oxidative. For an electron-rich indole, an oxidative quenching cycle is plausible:

Excitation: The photocatalyst absorbs visible light to form the excited state (PC*).

Oxidative Quenching: The excited photocatalyst accepts an electron from the this compound, generating the indole radical cation and the reduced form of the photocatalyst (PC•⁻).

Radical Reaction: The indole radical cation can undergo various reactions, such as coupling with a radical partner or deprotonation followed by radical addition.

Catalyst Regeneration: The reduced photocatalyst (PC•⁻) transfers its electron to another species in the reaction (e.g., an oxidant or a substrate precursor) to regenerate the ground-state photocatalyst, thus closing the catalytic cycle.

This SET pathway has been utilized for modular indole synthesis from 2-iodoanilines and ketones and in photoenzymatic-catalyzed coupling reactions. organic-chemistry.orgacs.org The formation of an electron donor-acceptor (EDA) complex between the indole and an electron-poor partner can also facilitate charge transfer upon photoexcitation, initiating radical chain reactions without the need for an external photocatalyst. rsc.org The electronic properties of this compound, with its electron-rich core, make it a suitable substrate for such SET-mediated functionalizations.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of 6-bromo-5-methyl-1H-indole is expected to show distinct signals corresponding to each unique proton environment. The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-8.5 ppm). The protons on the aromatic ring (H-4 and H-7) and the pyrrole (B145914) ring (H-2 and H-3) would exhibit characteristic chemical shifts and coupling patterns. The methyl group protons at the C-5 position would appear as a sharp singlet in the upfield region (around δ 2.4 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, one for each carbon atom. The chemical shifts would be indicative of the carbon type (quaternary, CH) and its electronic environment. The carbon attached to the bromine (C-6) and the carbons of the pyrrole ring (C-2 and C-3) would have characteristic shifts influenced by the heteroatom and the substituent.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the substitution pattern, various 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons, such as those on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying the connectivity between different parts of the molecule, for instance, confirming the position of the methyl group by showing a correlation from the methyl protons to the C-5 and C-6 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | N-H | 8.1 (br s) | - |

| 2 | C-H | 7.2 (m) | 125.0 |

| 3 | C-H | 6.5 (m) | 102.5 |

| 3a | C | - | 128.0 |

| 4 | C-H | 7.5 (s) | 123.0 |

| 5 | C | - | 130.0 |

| 5-CH₃ | C-H | 2.4 (s) | 21.0 |

| 6 | C | - | 115.0 |

| 7 | C-H | 7.4 (s) | 114.0 |

| 7a | C | - | 135.0 |

Note: These are predicted values based on typical shifts for substituted indoles and may vary from experimental data. Multiplicities are abbreviated as: s (singlet), br s (broad singlet), m (multiplet).

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental formula of a compound. For this compound (C₉H₈BrN), HRMS can measure the mass of the molecular ion with high accuracy, allowing for the confirmation of its elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule. libretexts.orgnih.gov

Electron impact (EI) ionization can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for substituted indoles may include the loss of the methyl group (a loss of 15 Da) or cleavage of the pyrrole ring.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈BrN |

| Calculated Exact Mass [M]⁺ (C₉H₈⁷⁹BrN) | 208.98401 Da |

| Calculated Exact Mass [M+2]⁺ (C₉H₈⁸¹BrN) | 210.98196 Da |

| Expected Isotopic Ratio ([M]⁺:[M+2]⁺) | ~1:1 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:

N-H stretch: A moderate to sharp band around 3400-3300 cm⁻¹, characteristic of the indole amine. chemicalbook.com

Aromatic C-H stretch: Bands typically appearing just above 3000 cm⁻¹.

Aliphatic C-H stretch: Bands from the methyl group appearing just below 3000 cm⁻¹.

C=C ring stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the benzene and pyrrole rings.

C-Br stretch: A strong band in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides information on molecular vibrations that induce a change in polarizability. It is particularly useful for analyzing symmetric vibrations and the carbon backbone. The aromatic ring breathing modes are often strong in the Raman spectrum, providing further confirmation of the indole core structure. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous proof of the molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking. As of now, the crystal structure for this compound has not been reported in publicly accessible databases.

High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and LC-Mass Spectrometry for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and analyzing it within complex mixtures. lookchem.com HPLC and UPLC are powerful separation techniques, while their coupling with mass spectrometry (LC-MS) adds a dimension of mass identification. nih.gov

HPLC and UPLC: These methods separate components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a liquid mobile phase. sepscience.com For a non-polar compound like this compound, a reversed-phase method is typically employed.

Stationary Phase: A C18 (octadecylsilyl) column is commonly used.

Mobile Phase: A gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid modifier (e.g., formic acid or trifluoroacetic acid), is used to elute the compound. sielc.comcetjournal.it The purity of a sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. UPLC, which uses smaller particle sizes in the column, offers faster analysis times and higher resolution compared to traditional HPLC. sepscience.com

LC-Mass Spectrometry (LC-MS): Coupling the liquid chromatograph to a mass spectrometer allows for the mass of each eluting peak to be determined. scielo.org.zanih.gov This is an invaluable tool for confirming the identity of the main peak as this compound (by its mass-to-charge ratio and bromine isotopic pattern) and for identifying any impurities present in the sample. nih.gov

Computational Chemistry and Theoretical Studies of 6 Bromo 5 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) and ab initio methods are two cornerstones of quantum chemical calculations used to study indole (B1671886) derivatives. researchgate.net Ab initio methods are based on first principles, using the fundamental laws of quantum mechanics without experimental data. The Hartree-Fock (HF) method is a primary example, though more accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MP2) are also used. researchgate.net

DFT is often the method of choice for molecules of this size due to its favorable balance of accuracy and computational cost. It is based on the principle that the energy of a molecule can be determined from its electron density. Various functionals, such as B3LYP, are used in conjunction with a basis set (e.g., 6-311++G(d,p)) to perform the calculations. researchgate.net

For 6-bromo-5-methyl-1H-indole, DFT calculations would be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Compute properties such as the dipole moment, polarizability, and the distribution of electrostatic potential on the molecular surface.

Determine Thermodynamic Properties: Calculate the heats of formation, Gibbs free energy, and entropy, which are crucial for understanding the molecule's stability. acs.org

Studies on related indole molecules have shown that geometrical parameters obtained by DFT calculations are generally in good agreement with experimental values. researchgate.net

| Property | Hypothetical Value | Significance |

|---|---|---|

| Total Energy | -3150 Hartree | Indicator of molecular stability. |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity. |

| Heat of Formation | +150 kJ/mol | Energy change when the compound is formed from its elements. |

| C5-C6 Bond Length | 1.40 Å | Provides insight into the geometric structure. |

| C6-Br Bond Length | 1.91 Å | Provides insight into the geometric structure. |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would predict:

Reactive Sites: The lobes of the HOMO indicate the regions most susceptible to electrophilic attack, while the LUMO lobes highlight sites prone to nucleophilic attack.

Chemical Reactivity: The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO gap provides a measure of the molecule's kinetic stability and chemical hardness/softness.

| Parameter | Hypothetical Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.6 | Relates to chemical reactivity and stability. A smaller gap implies higher reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the element of time and temperature. MD simulations model the movement of atoms and molecules over a period, providing a dynamic picture of the molecule's behavior. This is particularly useful for understanding the conformational flexibility of the molecule.

For this compound, MD simulations could be used to:

Explore Conformational Space: Identify the different stable and metastable conformations the molecule can adopt in various environments (e.g., in a vacuum, in water, or in a lipid bilayer).

Analyze Molecular Motion: Study the vibrational and rotational motions of the methyl group and the flexibility of the indole ring system.

Simulate Interactions: Understand how the molecule interacts with solvent molecules and how these interactions influence its preferred conformations.

The results of an MD simulation are a trajectory file that can be analyzed to determine which conformations are most populated over time, providing a "conformational landscape" that maps out the molecule's flexibility and preferred shapes.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is central to drug discovery and is used to screen virtual libraries of compounds against a biological target. The indole scaffold is a common motif in molecules designed to interact with various proteins. d-nb.infomdpi.com

For this compound, a molecular docking study would involve:

Target Selection: Identifying a protein of interest (e.g., a kinase, a receptor) that is relevant to a disease pathway.

Docking Simulation: Placing the 3D structure of this compound into the active site of the protein and using a scoring function to evaluate and rank the different binding poses.

Interaction Analysis: Analyzing the best-ranked pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex.

Studies on similar bromoindole derivatives have successfully used molecular docking to predict binding energies and identify key interactions with protein targets like VEGFR tyrosine kinase. d-nb.info These studies often reveal that the indole moiety can form pi-alkyl and pi-pi interactions, while the bromine atom can participate in halogen bonding. d-nb.info

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Predicted Interactions |

|---|---|---|

| Protein Kinase A (PKA) | -7.5 | Hydrogen bond with backbone, pi-alkyl with leucine. |

| Cyclin-Dependent Kinase 5 (CDK5) | -8.2 | Halogen bond with aspartate, pi-pi stacking with phenylalanine. |

| Estrogen Receptor Alpha (ERα) | -6.9 | Hydrophobic interactions within binding pocket. |

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, these calculations can provide theoretical spectra that can be compared with experimental data.

NMR Spectroscopy: Quantum chemical methods can calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental data helps in the assignment of signals and confirmation of the structure.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net This results in a theoretical infrared (IR) and Raman spectrum. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectra to specific atomic motions, such as C-H stretches, N-H bends, and ring vibrations.

Structure-Energy Relationship (SER) Studies

Structure-Energy Relationship (SER) studies involve systematically modifying the structure of a molecule and calculating the resulting changes in energy and other properties. This approach helps in understanding how different functional groups and their positions influence the molecule's stability and reactivity.

For this compound, an SER study could involve:

Isomer Comparison: Calculating the relative energies of other isomers, such as 5-bromo-6-methyl-1H-indole or 4-bromo-5-methyl-1H-indole, to determine their relative stabilities.

Substituent Effects: Replacing the bromine or methyl group with other substituents (e.g., chlorine, fluorine, or an ethyl group) and calculating how these changes affect the electronic properties, HOMO-LUMO gap, and dipole moment.

Rotational Barriers: Calculating the energy barrier for the rotation of the methyl group to understand its conformational dynamics.

These studies provide a rational basis for designing new molecules with desired properties, building upon the scaffold of this compound.

Medicinal Chemistry and Pharmacological Potential of 6 Bromo 5 Methyl 1h Indole Derivatives

Role of 6-Bromo-5-methyl-1H-indole as a Privileged Scaffold in Medicinal Chemistry

The indole (B1671886) framework is considered a privileged structure because it is a recurring motif in many biologically active compounds that target diverse receptors and enzymes. nih.govmdpi.com Its electron-rich nature and planar structure facilitate crucial interactions with biological macromolecules. mdpi.com The this compound variant represents a strategic modification of this core scaffold. The introduction of substituents onto the indole ring is a common strategy to modulate the molecule's activity, bioavailability, and metabolic stability. nih.gov

The bromine atom at the C6 position is particularly significant. Halogen substitutions are known to enhance the reactivity of the indole ring, making it a valuable intermediate for the synthesis of more complex molecules through reactions like palladium-catalyzed cross-coupling. nih.govnih.gov This enhanced reactivity opens avenues for creating diverse libraries of compounds for screening. nih.gov Furthermore, the presence of a halogen can influence the molecule's lipophilicity and electronic properties, which are critical for its pharmacokinetic and pharmacodynamic profile. nih.gov The methyl group at the C5 position also plays a role in modulating the molecule's properties, potentially influencing its binding affinity and selectivity for specific biological targets. mdpi.com The investigation of C5-substituted indoles has shown that such modifications can improve reaction yields in synthetic processes and are pivotal for biological activity. mdpi.comnih.gov Therefore, the this compound scaffold serves as a highly versatile and promising starting point for the development of novel therapeutic agents.

Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For indole derivatives, SAR studies have provided critical insights into the optimization of lead compounds.

The specific placement of halogen and methyl groups on the indole ring significantly impacts the biological activity of the resulting derivatives. Research on various substituted indoles has illuminated key trends.

Halogen Substitution: The presence of a halogen group on the indole ring is often favorable for cytotoxic activity. nih.gov Studies on 3-substituted indoles have shown that the presence of a bromo substituent at position 5 is critical for maximal anticancer activity. chapman.edu While direct studies on 6-bromo substitution are less common, the general principle is that halogens can enhance binding interactions and modulate electronic density, which are crucial for therapeutic effect. For instance, 5-bromoindole (B119039) was well-tolerated in certain palladium-catalyzed reactions, yielding products with the potential for further functionalization. nih.gov

Methyl Group Substitution: The introduction of a methyl group can also enhance biological activity. Adding a methyl group to the N1-position of the indole has been shown to slightly increase cytotoxic activity. nih.gov In studies of 3-substituted indoles, an electron-rich methyl group at the C5 position led to higher yields compared to halogen substitutions, indicating its influence on the reactivity and properties of the scaffold. nih.gov

The combination of a bromo group at C6 and a methyl group at C5 in the "this compound" scaffold creates a unique electronic and steric profile that can be exploited for targeted drug design. The interplay between the electron-withdrawing nature of the bromine and the electron-donating nature of the methyl group can fine-tune the molecule's interaction with its biological target.

Beyond the core scaffold, the addition of various substituents to the this compound nucleus is a key strategy for optimizing therapeutic efficacy. By modifying derivatives at different positions (such as C3 or N1), researchers can develop compounds with enhanced potency and selectivity.

Structure-activity analyses of 3-substituted indolin-2-ones, for example, have revealed that different substituents lead to selectivity for different receptor tyrosine kinases (RTKs). acs.org This demonstrates that the nature of the substituent is a determining factor for the compound's mechanism of action and therapeutic application.

| Substituent Type at C3 | Observed Selectivity | Reference |

| (Five-membered heteroaryl ring)methylidenyl | Highly specific against VEGF (Flk-1) RTK | acs.org |

| Substituted benzylidenyl with bulky groups | High selectivity toward EGF and Her-2 RTKs | acs.org |

| Extended side chain | High potency and selectivity against PDGF and VEGF (Flk-1) RTKs | acs.org |

Biological Activity Profiling of Derivatives

Derivatives of the indole scaffold exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netmdpi.comnih.gov The focus here is on the anticancer potential of derivatives that could be synthesized from the this compound scaffold.

Indole compounds are recognized as potent anticancer agents that can control cancer cell progression through various biological targets. nih.gov Numerous studies have demonstrated the cytotoxic effects of substituted indole derivatives against a variety of human cancer cell lines.

For instance, certain 3-substituted indole derivatives have shown significant inhibition of cell proliferation in human colon carcinoma (HT-29) and human ovarian adenocarcinoma (SK-OV-3) cells. chapman.edu Similarly, a series of novel 5-bromo-7-azaindolin-2-one derivatives displayed broad-spectrum antitumor potency, with the most active compound being more potent than the approved drug Sunitinib against liver (HepG2), lung (A549), and ovarian (Skov-3) cancer cell lines. mdpi.com

| Indole Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

| 3-substituted indoles | SK-OV-3, HT-29 | 70-77% cell proliferation inhibition at 50 µM | chapman.edu |

| 2-carbomethoxy-3-arylindoles | CEM, RS4, 11 (leukemia) | IC50 values as low as 0.20 µM | nih.gov |

| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles | MCF-7 (breast) | GI50 values as low as 0.5 µM | bamu.ac.in |

| 5-bromo-7-azaindolin-2-ones | HepG2, A549, Skov-3 | IC50 values between 2.357–3.012 µM | mdpi.com |

These findings highlight the potential of using the this compound scaffold to generate novel and potent anticancer agents. The specific substitution pattern provides a unique chemical foundation for developing derivatives that can be tested against a wide range of cancer types.

Indole derivatives inhibit cancer cell proliferation through multiple mechanisms, often targeting key pathways involved in cell growth, survival, and division. nih.gov

One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Indole compounds can trigger apoptosis by modulating cellular signaling pathways. nih.gov This can involve the downregulation of survival proteins like survivin and the inhibition of anti-apoptotic pathways such as NF-κB. nih.govresearchgate.net The inhibition of the NF-κB signaling pathway has been identified as an important mechanism in the killing of cancer cells by indoles. nih.gov

Another significant mechanism is cell cycle arrest . Many indole derivatives can interfere with the cell cycle, preventing cancer cells from dividing and proliferating. nih.gov They can cause cell cycle arrest at different phases, such as the G2/M phase, by targeting key regulatory proteins. nih.gov For example, some indole alkaloids interfere with microtubule function, which is essential for cell division, leading to cell cycle arrest and cell death. nih.govacs.org

Furthermore, indole derivatives can inhibit key signaling pathways that are often dysregulated in cancer. This includes the inhibition of protein kinases , such as receptor tyrosine kinases (RTKs), which are crucial for cell growth and survival signals. acs.org By blocking these kinases, indole compounds can effectively halt the proliferation of cancer cells. Molecular docking studies have suggested that some indole-pyrimidine hybrids may act by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase. bamu.ac.in

Finally, some indole-based molecules have been designed as hybrid agents that can induce DNA cross-linking and inhibit topoisomerase I and II , enzymes critical for DNA replication and repair. researchgate.net This multi-pronged attack on cancer cells highlights the therapeutic versatility of the indole scaffold.

Anticancer Activity Research

Pathways of Apoptosis Induction

While direct studies on the apoptosis-inducing pathways of this compound derivatives are not extensively documented in current literature, the broader class of indole-containing compounds has been shown to trigger programmed cell death through various mechanisms. It is plausible that derivatives of this compound could engage similar apoptotic pathways.

One potential mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members. Indole derivatives have been observed to modulate the expression of these proteins, leading to an increased ratio of pro- to anti-apoptotic members. This shift can result in the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.

Another potential route is the extrinsic or death receptor pathway. Some indole compounds have been shown to upregulate the expression of death receptors, such as Fas, on the cell surface. The binding of the corresponding ligand (FasL) to the Fas receptor initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of caspase-8. Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to its truncated form, tBid, which then engages the mitochondrial pathway.

Furthermore, some indole derivatives have demonstrated the ability to induce apoptosis through the activation of p53, a tumor suppressor protein that plays a critical role in cell cycle arrest and apoptosis. nih.gov Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes, including Bax. nih.gov

Cellular mechanism studies on certain α-bromoacryloylamido indolyl pyridinyl propenones have shown that these compounds can induce apoptosis accompanied by a decrease in mitochondrial membrane potential and the activation of caspase-3 in a concentration-dependent manner. nih.gov

Antimicrobial Efficacy Investigations

Derivatives of 6-bromo-1H-indole have demonstrated significant potential as antimicrobial agents, suggesting that the this compound scaffold could be a promising starting point for the development of new anti-infective drugs.

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains

Research into 6-bromoindolglyoxylamido polyamine derivatives has revealed intrinsic antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus intermedius. nih.gov The antibacterial efficacy of these compounds is influenced by the nature of the polyamine chain attached to the indole core. For instance, a derivative incorporating a spermine (B22157) chain was identified as the most potent in a series, exhibiting rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov This suggests a broad-spectrum potential for appropriately substituted this compound derivatives.

The mechanism of action for these polyamine derivatives is attributed to their ability to disrupt bacterial cell membranes, leading to a loss of cellular integrity and subsequent cell death. nih.gov This membrane-targeting action is a desirable trait for antimicrobial agents as it can be less prone to the development of resistance compared to drugs that target specific enzymes.

Furthermore, some analogues have shown enhanced antibacterial activity towards Gram-negative bacteria like Escherichia coli. nih.gov The outer membrane of Gram-negative bacteria typically presents a significant barrier to many antibiotics, so activity against these strains is particularly noteworthy.

| Derivative Type | Target Bacteria | Observed Effect |

| 6-bromoindolglyoxylamido polyamine derivatives | Staphylococcus aureus, S. intermedius (Gram-positive) | Intrinsic antimicrobial activity |

| Pseudomonas aeruginosa (Gram-negative) | In vitro antibiotic enhancing properties | |

| Escherichia coli (Gram-negative) | Enhanced antibacterial activity in some analogues |

Antifungal Properties and Mechanisms

In addition to their antibacterial effects, derivatives of 6-bromoindole (B116670) have been shown to possess moderate to excellent antifungal properties. nih.gov This broadens the potential therapeutic application of compounds derived from the this compound scaffold to include the treatment of fungal infections. The specific mechanisms underlying the antifungal activity of these bromoindole derivatives are still under investigation but may also involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes.

Modulation of Bacterial Resistance Mechanisms (e.g., Efflux Pump Inhibition, Enzyme Inhibition)

A key strategy in combating antimicrobial resistance is the development of compounds that can restore the efficacy of existing antibiotics. Derivatives of 6-bromo-1H-indole have shown promise in this area through the modulation of bacterial resistance mechanisms.

One notable mechanism is the inhibition of bacterial enzymes that contribute to resistance. For example, indole-based inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE) have been developed from 6-bromoindole. researchgate.net bCSE is a key enzyme in the production of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net The suppression of bCSE activity has been shown to significantly enhance the sensitivity of bacteria to antibiotics. researchgate.net This suggests that this compound derivatives could be developed as "antibiotic potentiators" that, when co-administered with conventional antibiotics, could overcome resistance.

Another important resistance mechanism in bacteria is the active efflux of antimicrobial agents from the cell by efflux pumps. While direct studies on this compound are pending, the broader class of indole derivatives has been investigated as efflux pump inhibitors (EPIs). By blocking these pumps, EPIs can increase the intracellular concentration of antibiotics, thereby restoring their activity against resistant strains.

Anti-inflammatory Response and Mechanistic Insights